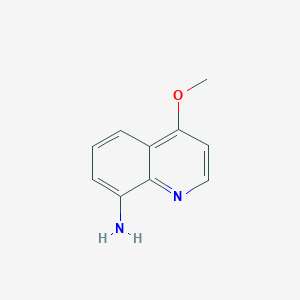

4-Methoxyquinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLFDHRDCAUCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=C(C2=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483385 | |

| Record name | 4-methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59665-93-9 | |

| Record name | 4-methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Methoxyquinolin-8-amine from 2-nitroaniline

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of this compound, a key intermediate in pharmaceutical research, starting from the readily available precursor, 2-nitroaniline. The synthesis involves a multi-step process, including the construction of the quinoline core via a Skraup reaction, followed by functional group manipulations to introduce the desired methoxy and amino moieties. This document details the experimental protocols, summarizes quantitative data, and provides visual representations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2-nitroaniline is a multi-step process. A logical and well-documented approach involves the following sequence of reactions:

-

Skraup-Doebner-von Miller Quinoline Synthesis: Cyclization of 2-nitroaniline with glycerol in the presence of an acid catalyst and an oxidizing agent to form the quinoline ring system, yielding 8-nitroquinoline.

-

N-Oxidation: Conversion of 8-nitroquinoline to 8-nitroquinoline-N-oxide to activate the 4-position for subsequent nucleophilic substitution.

-

Chlorination: Introduction of a chlorine atom at the 4-position of the quinoline ring using a chlorinating agent like phosphorus oxychloride to produce 4-chloro-8-nitroquinoline.

-

Methoxylation: Nucleophilic substitution of the 4-chloro group with a methoxy group using sodium methoxide to yield 4-methoxy-8-nitroquinoline.

-

Reduction of the Nitro Group: Reduction of the nitro group at the 8-position to an amine to afford the final product, this compound.

Experimental Protocols and Data

Step 1: Synthesis of 8-Nitroquinoline

The Skraup-Doebner-von Miller reaction is a classic method for synthesizing quinolines.[1][2][3] In this step, 2-nitroaniline is reacted with glycerol, an oxidizing agent (historically arsenic pentoxide or nitrobenzene itself), and concentrated sulfuric acid. The reaction is notoriously exothermic and requires careful temperature control.[4][5]

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a mixture of 2-nitroaniline (1 mole), glycerol (3 moles), and a suitable oxidizing agent (e.g., arsenic pentoxide, 0.5 moles) is prepared.

-

Concentrated sulfuric acid (3.5 moles) is added slowly and carefully from the dropping funnel with vigorous stirring. The temperature of the mixture should be monitored and controlled.

-

Once the addition is complete, the reaction mixture is heated to 130-140°C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the mixture is cooled and cautiously poured into a large volume of water.

-

The aqueous solution is neutralized with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

-

The crude 8-nitroquinoline is isolated by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 60-70 | 88-89 |

Step 2: Synthesis of 8-Nitroquinoline-N-oxide

N-oxidation of the quinoline ring is a crucial step to activate the 4-position for the subsequent chlorination. This is typically achieved using a peroxy acid.

Experimental Protocol:

-

8-nitroquinoline (1 mole) is dissolved in a suitable solvent such as glacial acetic acid.

-

A peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, is added portion-wise to the solution at a controlled temperature (typically 0-5°C).

-

The reaction mixture is stirred for several hours at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then poured into cold water, and the precipitated product is collected by filtration.

-

The crude 8-nitroquinoline-N-oxide is washed with water and can be purified by recrystallization.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 8-Nitroquinoline-N-oxide | C₉H₆N₂O₃ | 190.16 | 80-90 | 190-192 |

Step 3: Synthesis of 4-Chloro-8-nitroquinoline

The activated 4-position of the N-oxide is susceptible to chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]

Experimental Protocol:

-

8-nitroquinoline-N-oxide (1 mole) is carefully added to an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated under reflux for a few hours. The reaction should be performed in a well-ventilated fume hood.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is then carefully poured onto crushed ice with stirring.

-

The precipitated solid, 4-chloro-8-nitroquinoline, is filtered, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 4-Chloro-8-nitroquinoline | C₉H₅ClN₂O₂ | 208.60 | 75-85 | 150-152 |

Step 4: Synthesis of 4-Methoxy-8-nitroquinoline

The 4-chloro substituent is readily displaced by a methoxy group via a nucleophilic aromatic substitution reaction.[7][8][9]

Experimental Protocol:

-

A solution of sodium methoxide is prepared by dissolving sodium metal (1.1 equivalents) in anhydrous methanol under an inert atmosphere.

-

4-chloro-8-nitroquinoline (1 mole) is added to the sodium methoxide solution.

-

The reaction mixture is heated at reflux for several hours, with the reaction progress monitored by TLC.

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is taken up in water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification by column chromatography or recrystallization yields pure 4-methoxy-8-nitroquinoline.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 4-Methoxy-8-nitroquinoline | C₁₀H₈N₂O₃ | 204.18 | 85-95 | 162-164 |

Step 5: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Various reducing agents can be employed, such as tin(II) chloride, catalytic hydrogenation, or iron in acidic media.[10][11]

Experimental Protocol (using SnCl₂):

-

4-methoxy-8-nitroquinoline (1 mole) is dissolved in a suitable solvent like ethanol or concentrated hydrochloric acid.

-

A solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in the same solvent is added to the mixture.

-

The reaction mixture is heated to reflux for a few hours until the reduction is complete (monitored by TLC).

-

The mixture is cooled, and the pH is adjusted to be basic (pH > 8) with a concentrated solution of sodium hydroxide or potassium hydroxide. This will precipitate tin salts.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The organic extracts are combined, washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude this compound can be purified by column chromatography or recrystallization.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| This compound | C₁₀H₁₀N₂O | 174.20 | 70-85 | 78-80 |

Quantitative Data Summary

| Step | Starting Material | Product | Typical Yield (%) |

| 1 | 2-Nitroaniline | 8-Nitroquinoline | 60-70 |

| 2 | 8-Nitroquinoline | 8-Nitroquinoline-N-oxide | 80-90 |

| 3 | 8-Nitroquinoline-N-oxide | 4-Chloro-8-nitroquinoline | 75-85 |

| 4 | 4-Chloro-8-nitroquinoline | 4-Methoxy-8-nitroquinoline | 85-95 |

| 5 | 4-Methoxy-8-nitroquinoline | This compound | 70-85 |

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound from 2-nitroaniline.

Mechanism of Nucleophilic Aromatic Substitution

Caption: Mechanism of the methoxylation step.

References

- 1. iipseries.org [iipseries.org]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. US3347864A - Production of aminoquinolines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxyquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methoxyquinolin-8-amine. Due to a notable scarcity of direct experimental data for this specific isomer in publicly accessible literature, this document also presents available data for its close structural isomers, 6-Methoxyquinolin-8-amine and 5-Methoxyquinolin-8-amine, to serve as a valuable reference for researchers. Furthermore, this guide outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters and includes workflows for its synthesis and characterization.

Introduction

This compound is a heterocyclic aromatic amine belonging to the quinoline family. Quinolines are a significant class of compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide range of biological activities. The precise positioning of substituents on the quinoline ring system dramatically influences the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is therefore critical for drug design, development, and formulation. This guide aims to collate the available data and provide standardized methodologies relevant to the study of this compound.

Physicochemical Properties

A thorough search of scientific literature and chemical databases reveals a lack of experimentally determined physicochemical data for this compound. However, data for the closely related isomers are available and are summarized below for comparative purposes. It is crucial to note that these values are not directly transferable to this compound and should be used as estimations only.

Data for Structural Isomers

| Property | 6-Methoxyquinolin-8-amine | 5-Methoxyquinolin-8-amine |

| Molecular Formula | C₁₀H₁₀N₂O | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol | 174.20 g/mol |

| Melting Point | 41 °C | 90-95 °C |

| Boiling Point | 137-138 °C @ 1 Torr | Not available |

| pKa (Predicted) | 3.49 ± 0.10 | Not available |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | Not available |

| logP (Predicted) | Not available | Not available |

| Solubility | Slightly soluble in DMSO and Methanol | Not available |

Note: The data presented for 6-Methoxyquinolin-8-amine and 5-Methoxyquinolin-8-amine is sourced from publicly available chemical databases and should be considered as reference values.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, purified this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.[1][2][3][4]

Boiling Point Determination (Under Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.

Methodology: Micro-Boiling Point Determination

-

Sample Preparation: A small volume (a few microliters) of this compound is placed in a small test tube or a fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

Apparatus: The sample tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube) connected to a vacuum system.

-

Measurement: The system is evacuated to the desired pressure. The heating bath is then heated slowly.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6][7][8]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, it refers to the pKa of its conjugate acid.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[9][10][11][12][13]

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Sample Addition: A known amount of this compound is dissolved in one of the phases (typically n-octanol).

-

Partitioning: A measured volume of the solution is mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[14][15][16][17][18]

Solubility Determination

Solubility is a fundamental property that affects the bioavailability and formulation of a drug.

Methodology: Shake-Flask Method (OECD 105)

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a validated analytical method (e.g., HPLC, LC-MS).[19][20][21][22][23]

Synthesis and Characterization Workflow

As no specific signaling pathways involving this compound have been prominently reported, this section provides a generalized workflow for its synthesis and subsequent characterization, which is a critical precursor to any biological investigation.

Generalized Synthesis Workflow

The synthesis of this compound can be approached through multi-step synthetic routes. A plausible strategy involves the construction of the quinoline core followed by the introduction of the amino and methoxy groups. The Skraup synthesis is a classic method for quinoline ring formation, and the Buchwald-Hartwig amination is a modern and efficient method for introducing the amino group.[24][25][26][27][28][29][30][31]

Caption: Generalized workflow for the synthesis of this compound.

Characterization Workflow

Following synthesis and purification, the identity and purity of this compound must be confirmed using a combination of spectroscopic and chromatographic techniques.[32][33][34][35][36][37][38][39]

Caption: Workflow for the analytical characterization of synthesized this compound.

Conclusion

While direct experimental data on the physicochemical properties of this compound remain elusive, this technical guide provides a foundational resource for researchers by presenting data on its isomers and outlining robust, generalized protocols for experimental determination. The provided workflows for synthesis and characterization offer a strategic approach for obtaining and verifying this compound for further study. The generation of empirical data for this compound is a critical next step to enable a more thorough understanding of its potential in drug discovery and development. It is strongly recommended that researchers undertaking studies with this compound perform these characterizations to build a foundational dataset for the scientific community.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. m.youtube.com [m.youtube.com]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chemconnections.org [chemconnections.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. books.google.cn [books.google.cn]

- 20. filab.fr [filab.fr]

- 21. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 22. oecd.org [oecd.org]

- 23. Water Solubility | Scymaris [scymaris.com]

- 24. benchchem.com [benchchem.com]

- 25. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. iipseries.org [iipseries.org]

- 27. ias.ac.in [ias.ac.in]

- 28. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 29. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 30. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. benchchem.com [benchchem.com]

- 33. benchchem.com [benchchem.com]

- 34. ijfmr.com [ijfmr.com]

- 35. derpharmachemica.com [derpharmachemica.com]

- 36. impactfactor.org [impactfactor.org]

- 37. creative-biostructure.com [creative-biostructure.com]

- 38. Characterization of pyrroloquinoline quinone amino acid derivatives by electrospray ionization mass spectrometry and detection in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]

In-Depth Technical Guide: Spectroscopic Analysis of 4-Methoxyquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of 4-methoxyquinolin-8-amine. Due to the current unavailability of specific experimental NMR data for this compound in readily accessible scientific literature, this document serves as a detailed template. It outlines the expected data presentation, a generalized experimental protocol for acquiring high-quality NMR spectra for quinoline derivatives, and a visual workflow for the analytical process. The provided tables and methodologies are based on standard practices in spectroscopic analysis and can be readily adapted once experimental data for this compound is obtained.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a derivative of quinoline, it is a structural analogue to compounds with a wide range of biological activities. Accurate structural elucidation is paramount for understanding its chemical properties and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds. This guide focuses on the application of ¹H and ¹³C NMR for the characterization of this compound.

NMR Spectral Data Presentation

Clear and concise presentation of NMR data is crucial for interpretation and comparison. The following tables provide a standardized format for reporting ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ, ppm) | Multiplicity * | Coupling Constant (J, Hz) | Integration | Assignment |

| Data not available | ||||

*s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, br = broad

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of a molecule.

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | |

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra, applicable to this compound and related compounds.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Locking and Shimming: The instrument is locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through shimming.

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Parameters: Key parameters include the spectral width (e.g., -2 to 12 ppm), number of scans (typically 16 to 64), relaxation delay (e.g., 1-2 seconds), and acquisition time (e.g., 2-4 seconds).

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal-to-noise.

-

Acquisition Parameters: A wider spectral width is required (e.g., 0 to 200 ppm). Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a good quality spectrum.

-

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration and Peak Picking: For ¹H NMR spectra, the relative areas of the signals are integrated. For both ¹H and ¹³C spectra, the chemical shifts of the peaks are determined.

Workflow Visualization

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

Interpreting the Mass Spectrum of 4-Methoxyquinolin-8-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrum of 4-Methoxyquinolin-8-amine, a crucial aspect for its identification and structural elucidation in various research and development settings. While a publicly available experimental spectrum for this specific molecule is not readily accessible, this document outlines the anticipated fragmentation patterns based on the established principles of mass spectrometry and the known behavior of related chemical structures, such as quinoline and methoxy-substituted aromatic compounds.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of fragment ions resulting from characteristic bond cleavages. The following table summarizes the expected quantitative data from an electron ionization (EI) mass spectrometry analysis. The molecular weight of this compound is 174.20 g/mol .

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Interpretation |

| 174 | [M] •+ | [C₁₀H₁₀N₂O]•+ | Molecular Ion |

| 159 | [M - CH₃]•+ | [C₉H₇N₂O]•+ | Loss of a methyl radical from the methoxy group. |

| 145 | [M - CHO]•+ | [C₉H₉N₂]•+ | Loss of a formyl radical, a common fragmentation for methoxy aromatic compounds. |

| 131 | [M - CH₃ - CO]•+ | [C₈H₇N₂]•+ | Subsequent loss of carbon monoxide from the [M - CH₃]•+ ion. |

| 130 | [C₉H₈N]•+ | [C₉H₈N]•+ | Loss of the amino and methoxy groups, followed by rearrangement. |

| 103 | [C₇H₅N]•+ | [C₇H₅N]•+ | Loss of HCN from the quinoline ring structure. |

| 77 | [C₆H₅]•+ | [C₆H₅]•+ | Benzene cation, indicative of the aromatic core. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to follow several key pathways, primarily involving the functional groups attached to the quinoline core. The initial event is the removal of an electron to form the molecular ion ([M]•+). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

A primary fragmentation route is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable ion at m/z 159. Another characteristic fragmentation is the loss of a formyl radical (•CHO), resulting in an ion at m/z 145. The quinoline ring itself can undergo fragmentation, notably through the loss of hydrogen cyanide (HCN), a common feature for nitrogen-containing heterocyclic aromatic compounds.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following protocol outlines a standard procedure for acquiring the mass spectrum of a solid, non-volatile compound like this compound using a direct insertion probe on a mass spectrometer.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., a magnetic sector, time-of-flight, or quadrupole instrument) equipped with an electron ionization (EI) source.

-

Direct Insertion Probe (DIP): For the introduction of solid samples.

Procedure:

-

Sample Preparation:

-

A small amount of the crystalline this compound sample (typically less than 1 mg) is placed into a clean capillary tube.

-

The capillary tube is then inserted into the direct insertion probe.

-

-

Instrument Setup:

-

The mass spectrometer is tuned and calibrated according to the manufacturer's specifications using a standard calibration compound (e.g., perfluorotributylamine - PFTBA).

-

The ion source temperature is set to a suitable value, typically between 150°C and 250°C, to ensure sample volatilization without thermal decomposition.

-

The electron energy for ionization is set to a standard value of 70 eV.

-

-

Data Acquisition:

-

The direct insertion probe is inserted into the mass spectrometer's vacuum system through a vacuum lock.

-

The probe is slowly heated to gradually increase the vapor pressure of the sample, allowing it to enter the ion source.

-

Mass spectra are continuously acquired as the sample evaporates. The spectrum corresponding to the maximum total ion current is typically used for analysis.

-

The scan range is set to cover the expected molecular ion and fragment ions (e.g., m/z 50-300).

-

-

Data Analysis:

-

The acquired mass spectrum is processed to identify the molecular ion peak and the major fragment ions.

-

The m/z values and relative abundances of the peaks are determined.

-

The fragmentation pattern is interpreted to confirm the structure of the compound. High-resolution mass spectrometry can be used to determine the elemental composition of the ions, further confirming their identity.

-

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound. The provided protocol offers a robust starting point for such an analysis.

Navigating the Solubility Landscape of 4-Methoxyquinolin-8-amine: A Technical Guide for Researchers

For Immediate Release

Abstract

4-Methoxyquinolin-8-amine is a heterocyclic amine of significant interest in medicinal chemistry and drug development, particularly as a scaffold for novel therapeutic agents. A critical physicochemical parameter governing its utility in synthesis, formulation, and biological screening is its solubility in various organic solvents. This technical guide addresses the current landscape of solubility data for this compound. Following a comprehensive review of publicly available literature, this document confirms a notable absence of quantitative solubility data. Consequently, this guide provides a robust, generalized experimental protocol for determining the solubility of this compound using the widely accepted shake-flask method. This is supplemented with a visual workflow to aid in experimental design, ensuring researchers, scientists, and drug development professionals can systematically and accurately ascertain the solubility profile of this compound in solvents relevant to their work.

Introduction: The Significance of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) in various solvents is a cornerstone of successful drug development. It influences every stage of the pipeline, from synthetic workup and purification to the formulation of dosage forms and bioavailability. For a promising scaffold like this compound, understanding its solubility is paramount for:

-

Reaction Condition Optimization: Selecting appropriate solvents for chemical synthesis and modification.

-

Purification Strategies: Developing effective crystallization and chromatographic purification methods.

-

Formulation Development: Creating stable and effective delivery systems, whether for in vitro assays or in vivo studies.

-

High-Throughput Screening (HTS): Ensuring compound viability in aqueous and organic solvent-based biological assays.

Despite its importance, a thorough search of scientific databases and chemical literature reveals a gap in publicly available quantitative solubility data for this compound. This guide aims to bridge that gap by providing a practical framework for its experimental determination.

Qualitative Solubility Profile of Quinoline Derivatives

While specific quantitative data for this compound is unavailable, the general solubility trends of quinoline derivatives can offer a preliminary guide for solvent selection. Quinoline-based compounds, being aromatic and containing a basic nitrogen atom, often exhibit solubility in a range of organic solvents.[1][2] The following table provides an illustrative qualitative solubility profile.

Disclaimer: The data in this table is for illustrative purposes only and is based on general characteristics of similar heterocyclic amines. It is not based on experimental results for this compound. Experimental verification is essential.

| Solvent Class | Solvent Name | Expected Qualitative Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the amine and methoxy groups. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the polar functional groups of the molecule. |

| Acetonitrile | Moderately Soluble | Moderate polarity may be suitable for dissolving the compound. | |

| Halogenated Solvents | Dichloromethane (DCM) | Soluble | Effective at dissolving a wide range of organic compounds. |

| Chloroform | Soluble | Similar properties to dichloromethane. | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Moderate polarity and ability to act as a hydrogen bond acceptor. |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of the solvent is less compatible with the polar amine and methoxy functionalities. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Insoluble | Highly nonpolar solvents are unlikely to effectively solvate the polar compound. |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4][5] It involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot of the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Analyze the calibration standards and the filtered sample solution using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of this compound in the filtered sample by interpolating its response from the calibration curve.

-

-

Calculation of Solubility:

-

The concentration determined in the previous step is the solubility of the compound in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this should not hinder its investigation and development. By employing standardized and robust methodologies such as the shake-flask protocol detailed in this guide, researchers can confidently and accurately determine this critical physicochemical parameter. The generation of reliable solubility data is an indispensable step that will facilitate the progression of this compound and its derivatives from promising chemical scaffolds to potential therapeutic agents. It is strongly recommended that this experimental determination be undertaken in solvents pertinent to the specific synthetic and formulation needs of any research program.

References

An In-depth Technical Guide to the Skraup-Doebner-von Miller Synthesis of 4-Methoxyquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Skraup-Doebner-von Miller synthesis for the preparation of 4-Methoxyquinolin-8-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the reaction mechanism, provides a step-by-step experimental protocol adapted from analogous syntheses, and presents relevant data in a clear, structured format.

Introduction

The Skraup-Doebner-von Miller synthesis is a classic and versatile method for the construction of the quinoline ring system.[1][2][3] It involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound, or a precursor that generates it in situ, under acidic conditions. This particular guide focuses on the synthesis of this compound, which proceeds through a two-step sequence: the cyclization of an appropriately substituted aniline to form 4-methoxy-8-nitroquinoline, followed by the reduction of the nitro group.

Reaction Mechanism

The Skraup-Doebner-von Miller reaction mechanism is a subject of discussion, with a proposed fragmentation-recombination pathway.[4] The generally accepted sequence of events is as follows:

-

Michael Addition: The reaction initiates with a conjugate (Michael) addition of the aromatic amine to an α,β-unsaturated carbonyl compound, which is formed in situ from the dehydration of glycerol by sulfuric acid to acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.

-

Dehydration: The cyclized intermediate then dehydrates to form a dihydroquinoline derivative.

-

Oxidation: Finally, the dihydroquinoline is oxidized to the corresponding quinoline. An oxidizing agent, such as the nitro group of the starting material or an external oxidant, is required for this step.

Caption: Generalized mechanism of the Skraup-Doebner-von Miller reaction.

Experimental Protocols

The following is a detailed, two-step experimental protocol for the synthesis of this compound. This protocol is adapted from a well-established procedure for the synthesis of the analogous 6-methoxy-8-nitroquinoline.[5]

Step 1: Synthesis of 4-Methoxy-8-nitroquinoline

Starting Material: 2-Nitro-5-methoxyaniline (3-Amino-4-methoxynitrobenzene)

Reaction: Skraup-Doebner-von Miller Cyclization

| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |

| 2-Nitro-5-methoxyaniline | 168.15 g/mol | 1.0 | (Specify Amount) g |

| Glycerol | 92.09 g/mol | ~5.3 | (Specify Amount) g |

| Arsenic Pentoxide (As₂O₅) | 229.84 g/mol | ~1.0 | (Specify Amount) g |

| Sulfuric Acid (conc.) | 98.08 g/mol | - | (Specify Amount) mL |

Procedure:

-

In a suitably sized round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 2-nitro-5-methoxyaniline, glycerol, and arsenic pentoxide.

-

With vigorous stirring, slowly add concentrated sulfuric acid to the mixture. The addition is exothermic, and the temperature should be carefully controlled.

-

After the addition is complete, heat the reaction mixture to 120-130°C for 3-4 hours. The reaction is often vigorous and should be monitored closely.

-

Cool the mixture to below 100°C and cautiously pour it into a large volume of cold water with stirring.

-

Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide or ammonia to precipitate the crude product.

-

Filter the crude 4-methoxy-8-nitroquinoline, wash it thoroughly with water, and dry it.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Step 2: Reduction of 4-Methoxy-8-nitroquinoline to this compound

Reaction: Nitro Group Reduction

| Reagent/Solvent | Molecular Weight | Moles (Equivalents) | Amount |

| 4-Methoxy-8-nitroquinoline | 204.18 g/mol | 1.0 | (Specify Amount) g |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 g/mol | ~3.0 | (Specify Amount) g |

| Ethanol | 46.07 g/mol | - | (Specify Amount) mL |

| Sodium Hydroxide (aq.) | 40.00 g/mol | - | To basify |

Procedure:

-

In a round-bottom flask, dissolve 4-methoxy-8-nitroquinoline in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the mixture at reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and carefully add a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10) to precipitate the tin salts and liberate the free amine.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purify the product by column chromatography or recrystallization if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis, based on typical yields for similar Skraup-Doebner-von Miller reactions and subsequent nitro group reductions.

| Step | Product | Starting Material | Typical Yield (%) | Melting Point (°C) |

| 1 | 4-Methoxy-8-nitroquinoline | 2-Nitro-5-methoxyaniline | 60-75% | (Literature Value) |

| 2 | This compound | 4-Methoxy-8-nitroquinoline | 80-95% | (Literature Value) |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Skraup-Doebner-von Miller synthesis remains a powerful tool for the construction of quinoline derivatives. The two-step procedure outlined in this guide provides a reliable pathway to this compound, a valuable building block in medicinal chemistry and drug development. Careful control of reaction conditions, particularly during the exothermic cyclization step, is crucial for achieving good yields and ensuring safety. The provided protocols and data serve as a solid foundation for researchers to successfully synthesize this important compound.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Methoxyquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic routes for the preparation of 4-Methoxyquinolin-8-amine, a key intermediate in pharmaceutical research and development. This document details the necessary precursors, outlines multi-step synthetic pathways, and provides adaptable experimental protocols.

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds. Its quinoline core is a prevalent scaffold in numerous antimalarial drugs, including primaquine and tafenoquine. The strategic placement of the methoxy and amine groups on the quinoline ring system makes it a versatile intermediate for the development of novel therapeutic agents. This guide focuses on a logical and accessible synthetic approach, commencing from readily available starting materials.

Overall Synthetic Strategy

The most common and efficient pathway to this compound involves a two-step sequence starting from a substituted aniline. The core of this strategy is the construction of the quinoline ring system via the Skraup reaction, followed by the reduction of a nitro group to the desired 8-amino functionality.

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Synthesis of Starting Material: 2-Methoxy-5-nitroaniline

The primary starting material for the synthesis of the quinoline core is 2-Methoxy-5-nitroaniline. This compound can be synthesized from the commercially available 2-methoxyaniline (o-anisidine) in a two-step process involving acetylation followed by nitration and subsequent deprotection.

Synthesis Pathway

Caption: Synthesis of the key starting material, 2-Methoxy-5-nitroaniline.

Experimental Protocol (Adapted from a similar synthesis)

Step 1: Acetylation of 2-Methoxyaniline

-

In a suitable reaction vessel, dissolve 2-methoxyaniline in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Reflux the mixture for 2 hours to ensure complete acetylation.

-

After cooling, the N-(2-methoxyphenyl)acetamide can be isolated by precipitation with water and filtration.

Step 2: Nitration of N-(2-methoxyphenyl)acetamide

-

To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0-5 °C, slowly add the N-(2-methoxyphenyl)acetamide from the previous step.

-

Maintain the temperature between 0-5 °C and stir for 1-2 hours.

-

Carefully pour the reaction mixture onto ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain N-(2-methoxy-5-nitrophenyl)acetamide.

Step 3: Hydrolysis to 2-Methoxy-5-nitroaniline

-

The N-(2-methoxy-5-nitrophenyl)acetamide is hydrolyzed using an appropriate method, such as heating with aqueous mineral acid (e.g., HCl) or a base (e.g., NaOH), to remove the acetyl group.

-

After the reaction is complete, neutralize the solution to precipitate the 2-Methoxy-5-nitroaniline.

-

Filter, wash with water, and dry the product.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |

| N-(2-methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | 87-88 | >95 |

| N-(2-methoxy-5-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | 210.19 | 152-154 | 78-82 |

| 2-Methoxy-5-nitroaniline | C₇H₈N₂O₃ | 168.15 | 117-118 | High |

Synthesis of 4-Methoxy-8-nitroquinoline via Skraup Reaction

The Skraup reaction is a classic and effective method for synthesizing quinolines from anilines, glycerol, a dehydrating agent (sulfuric acid), and an oxidizing agent.[1] In this case, 2-Methoxy-5-nitroaniline is reacted to form the quinoline ring system.

Reaction Pathway

References

In-depth Analysis of 4-Methoxyquinolin-8-amine Synthesis: A Review of Available Data

A comprehensive review of scientific literature and chemical databases reveals a notable scarcity of detailed, reproducible experimental protocols for the synthesis of 4-Methoxyquinolin-8-amine. This lack of specific quantitative data, including starting material quantities and final product yields, precludes a direct and thorough analysis of its theoretical versus experimental yield.

General Synthetic Approach

A hypothetical synthetic pathway for this compound is outlined below. It is important to note that while this represents a chemically sound approach, the absence of specific experimental data prevents a quantitative analysis of its efficiency.

An In-depth Technical Guide to the Electronic Properties of 4-Methoxyquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of 4-Methoxyquinolin-8-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes theoretical data from closely related analogs, outlines robust experimental protocols for its characterization, and discusses its potential role in modulating key signaling pathways.

Core Electronic Properties: A Theoretical Perspective

The electronic properties of quinoline derivatives are pivotal to their chemical reactivity, biological activity, and photophysical behavior. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, provide insights into a molecule's electron-donating and accepting capabilities, kinetic stability, and global reactivity.

Table 1: Calculated Electronic Properties of 4-Substituted Quinoline Analogs

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline | -6.78 | -1.04 | 5.74 |

| 4-Amino-quinoline | -5.68 | -1.01 | 4.67 |

| 4-Methoxy-quinoline | -5.94 | -1.04 | 4.90 |

Data sourced from a theoretical study on quinoline and its derivatives.[1][2] It is important to note that the presence of the 8-amino group in the target molecule will further influence these values.

Experimental Characterization of Electronic Properties

A thorough understanding of the electronic properties of this compound necessitates experimental validation. The following protocols outline standard methodologies for the synthesis and characterization of quinoline derivatives.

The synthesis of this compound can be approached through multi-step synthetic routes, often starting from commercially available quinoline precursors. A general synthetic strategy involves the introduction of the methoxy and amino functionalities onto the quinoline scaffold.

A potential synthetic workflow is outlined below:

References

Initial Biological Screening of 4-Methoxyquinolin-8-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific biological screening of 4-Methoxyquinolin-8-amine is limited. This guide provides a comprehensive overview based on the well-documented activities of structurally related 8-aminoquinoline and 4-substituted quinoline derivatives. The experimental protocols and potential biological targets discussed herein are extrapolated from studies on these analogous compounds and serve as a predictive framework for the initial screening of this compound.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial effects.[1][2][3] The 8-aminoquinoline moiety, in particular, is a well-established pharmacophore for antimalarial drugs like primaquine.[1][4] Modifications at the 4-position of the quinoline ring have also been extensively explored to modulate biological activity. This technical guide outlines a proposed initial biological screening cascade for this compound, focusing on the two primary activities predicted from its structural alerts: antimalarial and anticancer properties.

Predicted Biological Activities

Based on structure-activity relationships of analogous compounds, this compound is predicted to exhibit two primary biological activities:

-

Antimalarial Activity: The 8-aminoquinoline core is strongly associated with antimalarial properties, particularly against the liver and transmissible stages of Plasmodium parasites.[1]

-

Anticancer Activity: Numerous quinoline derivatives have demonstrated potent antiproliferative and cytotoxic effects against a variety of cancer cell lines.[5][6][7]

Data Presentation: Biological Activity of Structurally Related Quinoline Derivatives

The following tables summarize the quantitative data for various quinoline derivatives, providing a benchmark for the potential efficacy of this compound.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Activity (GI50/IC50 in µM) | Reference |

| 4-Anilino-8-methoxy-2-phenylquinolines | 4'-COMe-substituted, 8-OMe | - | 10.47 | [5] |

| 3'-COMe-substituted, 8-OH | - | 1.20 | [5] | |

| Compound 11 (8-OH, 3'-COMe) | HCT-116 (Colon) | 0.07 | [5] | |

| Compound 11 (8-OH, 3'-COMe) | MCF7 (Breast) | <0.01 | [5] | |

| Compound 11 (8-OH, 3'-COMe) | MDA-MB-435 (Breast) | <0.01 | [5] | |

| 8-Methoxy-4-anilinoquinolines | Compound 2i (isopropyl on benzene) | HeLa | 7.15 | [6] |

| Compound 2i (isopropyl on benzene) | BGC-823 | 4.65 | [6] | |

| 4,7-Disubstituted 8-methoxyquinazolines | Various Derivatives | HCT116 & HepG2 | 5.64 - 23.18 | [8][9] |

| Compound 18B | Primary Human Gallbladder Cancer | 8.50 | [8][9] |

Table 2: Antimalarial Activity of Selected 8-Aminoquinoline Derivatives

| Compound | Parasite Strain | Activity | Reference |

| 4-Ethylprimaquine | Plasmodium cynomolgi (in Rhesus monkey) | Approximately equal to primaquine | [4] |

| NPC1161 | Rodent malaria models | Several-fold better efficacy than primaquine | [10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the initial biological screening of this compound.

In Vitro Anticancer Activity Screening

Objective: To determine the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

Recommended Assay: Sulforhodamine B (SRB) or MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 10,000 cells per well and allowed to attach for 24 hours.[11]

-

Compound Treatment: A stock solution of this compound is prepared in DMSO. This is further diluted in the culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.1%.[11] Cells are treated with these varying concentrations and incubated for 48 hours.[11]

-

MTT Assay Protocol:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[11]

-

The medium is then removed, and the formazan crystals are dissolved in 150 µL of DMSO.[11]

-

The absorbance is measured at 570 nm using a microplate reader.[11]

-

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell viability) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antimalarial Activity Screening

Objective: To assess the activity of this compound against the blood stages of Plasmodium falciparum.

Recommended Assay: SYBR Green I-based Fluorescence Assay

-

Parasite Culture: Chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., K1) strains of P. falciparum are maintained in continuous in vitro culture in human erythrocytes.

-

Assay Preparation: Asynchronous parasite cultures are diluted to a parasitemia of ~0.5% in a 2% hematocrit solution.

-

Compound Addition: The test compound is serially diluted in 96-well plates. The parasite suspension is then added to the wells.

-

Incubation: The plates are incubated for 72 hours under a gas mixture of 5% O2, 5% CO2, and 90% N2.

-

Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I is then added to each well.

-

Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis: The fluorescence intensity correlates with the amount of parasitic DNA. The IC50 value is calculated by comparing the fluorescence in treated wells to that of untreated controls.

Mandatory Visualizations

Experimental Workflow

References

- 1. GtR [gtr.ukri.org]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Aryl-4-methoxyquinolin-8-amines via Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as core scaffolds in numerous therapeutic agents. The introduction of an aryl group at the 8-position of the 4-methoxyquinoline core, coupled with an amino functionality at the same position, can significantly modulate the biological properties of the parent molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the synthesis of such 8-aryl-4-methoxyquinolin-8-amines.[1][2]

These application notes provide a detailed protocol for a two-step synthetic route to obtain 8-aryl-4-methoxyquinolin-8-amines. The methodology involves an initial palladium-catalyzed Suzuki-Miyaura coupling of an 8-halo-4-methoxyquinoline with a variety of arylboronic acids, followed by a subsequent amination reaction to install the crucial 8-amino group. This approach circumvents the potential challenges associated with the direct use of 4-methoxyquinolin-8-amine in Suzuki coupling, where the free amino group can interfere with the palladium catalyst.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.[4]

Experimental Protocols

Part 1: Suzuki-Miyaura Coupling of 8-Bromo-4-methoxyquinoline

This protocol outlines the general procedure for the Suzuki coupling of 8-bromo-4-methoxyquinoline with various arylboronic acids.

Materials:

-

8-Bromo-4-methoxyquinoline

-

Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid, etc.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a dry Schlenk flask, add 8-bromo-4-methoxyquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-4-methoxyquinoline.

Data Presentation: Representative Conditions for Suzuki Coupling of Haloquinolines

| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |

| Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 75-95 | [5][6] |

| PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 90 | 80-98 | [5] |

| Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 85-99 | [7] |

Yields are based on analogous reactions with haloquinolines and may vary depending on the specific arylboronic acid used.

Part 2: Buchwald-Hartwig Amination of 8-Bromo-4-arylquinolines

This protocol describes a general method for the amination of the 8-bromo-4-arylquinoline intermediate to yield the final 8-amino-4-arylquinoline product.

Materials:

-

8-Bromo-4-arylquinoline (from Part 1)

-

Amine source (e.g., benzophenone imine, followed by hydrolysis, or an ammonia surrogate)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Ligand (e.g., BINAP, Xantphos)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a dry Schlenk flask, add the 8-bromo-4-arylquinoline (1.0 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the ligand (0.02-0.10 equiv.).

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent, followed by the amine source (1.2-1.5 equiv.) and the base (1.5-2.5 equiv.).

-

Heat the reaction mixture to the desired temperature (typically 90-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

If benzophenone imine was used, the resulting imine is hydrolyzed by treatment with an acid (e.g., aqueous HCl) to yield the primary amine.

-

Purify the crude product by flash column chromatography to obtain the final 8-amino-4-arylquinoline.

Visualizations

Caption: Synthetic workflow for 8-aryl-4-methoxyquinolin-8-amines.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

-

Low Yield: If the Suzuki coupling reaction shows low yield, consider screening different palladium catalysts, ligands, bases, and solvents. The reactivity of haloquinolines generally follows the order I > Br > Cl.[4] For less reactive halides, more active catalyst systems, such as those with bulky, electron-rich phosphine ligands, may be necessary.[4]

-

Side Products: Common side reactions include homocoupling of the boronic acid and dehalogenation of the haloquinoline.[4] Thoroughly degassing the reaction mixture can minimize homocoupling.[4] Protodeboronation of the boronic acid can be mitigated by using more stable boronic esters (e.g., pinacol esters).[4]

-

Amination Issues: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. Screening various conditions is often necessary to achieve optimal results. The use of specialized ligands developed for C-N bond formation is recommended.[8][9][10]

Conclusion

The described two-step approach, commencing with a Suzuki-Miyaura cross-coupling followed by a subsequent amination reaction, provides a reliable and adaptable strategy for the synthesis of 8-aryl-4-methoxyquinolin-8-amines. These protocols and application notes offer a solid foundation for researchers and drug development professionals to access this important class of compounds for further investigation and application in medicinal chemistry. Careful optimization of reaction conditions for each specific substrate combination will be key to achieving high yields and purity.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Notes and Protocols for Buchwald-Hartwig Amination with 4-Methoxyquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1] The reaction's broad functional group tolerance and applicability to a wide range of amine and aryl halide coupling partners make it an indispensable tool in medicinal chemistry and drug discovery.[2]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Methoxyquinolin-8-amine with various aryl halides. The resulting N-aryl-4-methoxyquinolin-8-amine derivatives are of significant interest in medicinal chemistry, as the 8-aminoquinoline scaffold is a well-established pharmacophore, most notably in antimalarial drugs like primaquine.[3] The derivatization of this core structure through C-N bond formation allows for the exploration of new chemical space and the development of novel therapeutic agents.

Significance in Drug Development

The 8-aminoquinoline core is a privileged scaffold in drug discovery, renowned for its antimalarial properties.[3] By functionalizing the 8-amino group of 4-methoxyquinoline with various aryl substituents via the Buchwald-Hartwig amination, researchers can systematically modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These modifications can influence the molecule's pharmacokinetic and pharmacodynamic profiles, potentially leading to the discovery of new drug candidates with improved efficacy, selectivity, or metabolic stability. The N-aryl-4-methoxyquinolin-8-amine products can be screened for a variety of biological activities beyond antimalarial effects, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to involve the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.

-

Amine Coordination and Deprotonation: The amine (in this case, this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-aryl-4-methoxyquinolin-8-amine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is crucial for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst.[4] Bulky, electron-rich phosphine ligands are commonly employed to facilitate the key steps of the catalytic cycle.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with an aryl halide. This protocol is based on established procedures for similar quinoline and isoquinoline substrates and should be optimized for specific aryl halide partners.[6]

Materials:

-

This compound

-

Aryl halide (e.g., Aryl bromide, Aryl chloride)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)

-

Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (1-10 mol%), and the base (1.4-2.5 equiv.).

-

Inert Atmosphere: Seal the reaction vessel with a septum, and then evacuate and backfill with an inert gas (nitrogen or argon) for three cycles.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Place the reaction mixture in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) for the specified time (typically 4-24 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.